molecular formula C16H12Cl2O5 B11045683 methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11045683
M. Wt: 355.2 g/mol
InChI Key: MTRRREORWZSVJF-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that belongs to the class of furo[3,2-c]pyran derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyran ring system fused with a dichlorophenyl group. The presence of multiple functional groups, such as ester, ketone, and aromatic rings, makes this compound a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furo[3,2-c]pyran Ring: The furo[3,2-c]pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,4-dichlorophenyl-substituted acyl chloride and a 1,3-dicarbonyl compound. The reaction is typically carried out in the presence of a base, such as sodium hydride, under reflux conditions.

    Esterification: The resulting intermediate is then subjected to esterification using methanol and a catalytic amount of an acid, such as sulfuric acid, to form the methyl ester derivative.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group, which can be achieved using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the ester group to an aldehyde.

    Substitution: The aromatic dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as amines, ethers, or thiols.

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
  • 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate stands out due to its unique furo[3,2-c]pyran ring system and the presence of multiple functional groups

Properties

Molecular Formula

C16H12Cl2O5

Molecular Weight

355.2 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C16H12Cl2O5/c1-7-5-11-13(15(19)22-7)12(14(23-11)16(20)21-2)9-4-3-8(17)6-10(9)18/h3-6,12,14H,1-2H3

InChI Key

MTRRREORWZSVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1

Origin of Product

United States

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